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Compound of Interest

Compound Name: Aripiprazole-d8 N4-Oxide

CAS No.: 1346600-39-2

Cat. No.: B584969

Get Quote

Executive Summary
This technical guide details the physicochemical properties, metabolic context, and critical

bioanalytical applications of Aripiprazole-d8 N4-Oxide (CAS 1346600-39-2). As the

deuterated analog of the Aripiprazole N-oxide metabolite, this compound serves as the

definitive Internal Standard (IS) for LC-MS/MS assays.

Its primary utility lies in compensating for matrix effects and recovery variations during the

quantification of Aripiprazole metabolites in human plasma. However, the N-oxide moiety

introduces specific instability challenges—namely, in-source reduction—which requires

rigorous chromatographic separation from the parent drug to prevent data corruption.

Physicochemical Characterization
Aripiprazole-d8 N4-Oxide is a stable isotope-labeled derivative where eight hydrogen atoms

(typically on the butyl chain or piperazine ring) are replaced by deuterium. This mass shift (+8

Da) allows for mass-spectrometric differentiation from the unlabeled analyte while retaining

near-identical chromatographic behavior.
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Table 1: Technical Specifications
Parameter Specification

Chemical Name Aripiprazole-d8 N4-Oxide

CAS Number 1346600-39-2

Molecular Formula C₂₃H₁₉D₈Cl₂N₃O₃

Molecular Weight ~472.43 g/mol

Parent Compound Aripiprazole (Abilify)

Isotopic Purity ≥ 98% atom D

Chemical Purity ≥ 95% (HPLC)

Solubility
Soluble in DMSO, Methanol, Dichloromethane;

Low solubility in water.

Storage
-20°C, hygroscopic, light-sensitive. Store under

inert gas (Argon/Nitrogen).

Metabolic Context & Biological Significance[1][2][3]
Aripiprazole is extensively metabolized in the liver, primarily by CYP3A4 and CYP2D6.[1][2]

While dehydrogenation (forming dehydroaripiprazole) is the major pathway, N-oxidation at the

piperazine nitrogen (N4) represents a significant minor pathway.

Understanding this pathway is critical because N-oxide metabolites can be pharmacologically

active or toxic, and their accurate quantification is often mandated by regulatory bodies

(FDA/EMA) during MIST (Metabolites in Safety Testing) assessments.

Diagram 1: Aripiprazole Metabolic Pathways
This diagram illustrates the parallel metabolic routes, highlighting the formation of the N-oxide

relative to the major active metabolite.
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Caption: Metabolic diversion of Aripiprazole into Dehydroaripiprazole (Active) and N4-Oxide

pathways.[2][3][4]

Critical Analytical Challenge: In-Source Reduction
As a Senior Scientist, I must emphasize a specific failure mode associated with N-oxide

analysis: In-Source Fragmentation/Reduction.

During Electrospray Ionization (ESI), particularly at high source temperatures (>400°C) or high

declustering potentials, the thermally labile Oxygen-Nitrogen bond in Aripiprazole N-oxide can

cleave. This converts the N-oxide back into the parent Aripiprazole ion inside the mass

spectrometer source.

The Artifact: The N-oxide (m/z 464) reduces to Aripiprazole (m/z 448).

The Consequence: If the N-oxide and Parent co-elute, the signal from the reduced N-oxide

will be falsely attributed to the Parent drug, causing a gross overestimation of Aripiprazole

concentration.

Solution: You must achieve chromatographic baseline separation between Aripiprazole and its

N-oxide. The d8-IS (CAS 1346600-39-2) will co-elute with the N-oxide, not the parent, ensuring

it tracks the correct species.

Validated LC-MS/MS Protocol
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The following protocol is designed for the quantification of Aripiprazole N-oxide in human

plasma, utilizing Aripiprazole-d8 N4-Oxide as the Internal Standard.

Sample Preparation (Protein Precipitation)
Rationale: PPT is chosen over SPE for N-oxides to minimize potential degradation during

drying steps often required in SPE.

Aliquot: Transfer 50 µL of plasma into a 96-well plate.

IS Addition: Add 20 µL of Aripiprazole-d8 N4-Oxide working solution (50 ng/mL in MeOH).

Precipitation: Add 200 µL of Acetonitrile (cold).

Agitation: Vortex for 2 minutes at 1000 rpm.

Clarification: Centrifuge at 4000 x g for 10 minutes at 4°C.

Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1%

Formic Acid in Water (to match initial mobile phase).

Chromatographic Conditions
Rationale: A C18 column with a specific gradient is required to separate the N-oxide (more

polar) from the Parent (less polar).

Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent.

Mobile Phase A: 0.1% Formic Acid in Water / 5 mM Ammonium Formate.

Mobile Phase B: Acetonitrile.

Flow Rate: 0.4 mL/min.

Gradient:

0.0 min: 10% B

0.5 min: 10% B
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3.0 min: 90% B

4.0 min: 90% B

4.1 min: 10% B

5.5 min: Stop

Mass Spectrometry Parameters (MRM)
Note: Transitions should be optimized for the specific instrument (e.g., Sciex 6500+ or Thermo

Altis).

Compound Precursor Ion (Q1) Product Ion (Q3)
Collision Energy
(eV)

Aripiprazole N-oxide 464.2 [M+H]⁺ 285.1 35

Aripiprazole-d8 N-

oxide (IS)
472.2 [M+H]⁺ 293.1 35

Aripiprazole (Parent) 448.2 [M+H]⁺ 285.1 30

Note: The d8-IS transition (293.1) retains the deuterium label, confirming the label is on the

fragment retained (likely the piperazine/butyl moiety).

Handling & Stability Guidelines
N-oxides are chemically distinct from their parent amines.[5] Strict adherence to these handling

rules is required to maintain reference standard integrity.

Thermal Instability: Never heat solutions containing Aripiprazole-d8 N4-Oxide above 40°C.

Avoid high-temperature evaporation (e.g., Nitrogen blow-down at >40°C).

Reductive Environments: Avoid solvents containing trace reducing agents. Use LC-MS grade

solvents only.

Light Sensitivity: Store solid and solution states in amber glass.
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Reconstitution: When reconstituting the lyophilized solid, use a neutral pH solvent (e.g.,

DMSO or Methanol). Avoid strong acids or bases which may trigger rearrangement

(Meisenheimer rearrangement) or elimination (Cope elimination).

Diagram 2: Analytical Decision Tree
A logic flow for troubleshooting N-oxide assay validity.

Start Method Validation

Check Chromatography:
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Caption: Decision tree for mitigating In-Source Reduction risks during method development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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